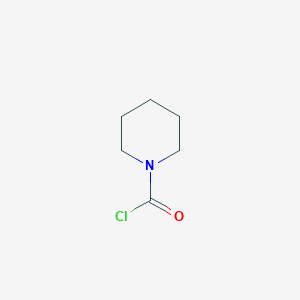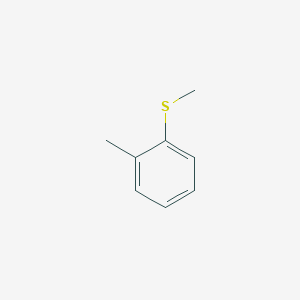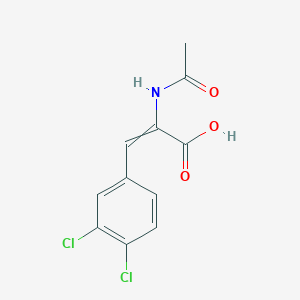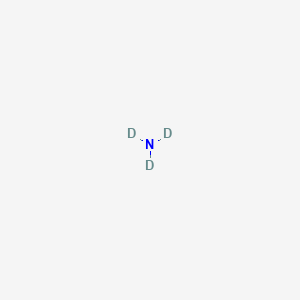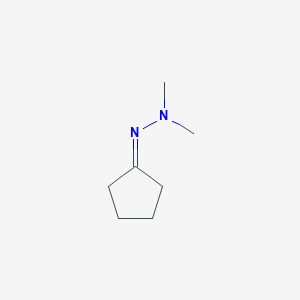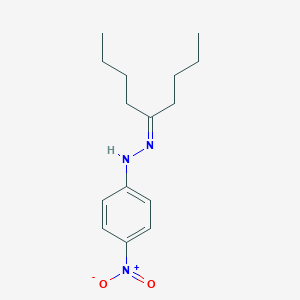
4-nitro-N-(nonan-5-ylideneamino)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitro-N-(nonan-5-ylideneamino)aniline, also known as NNA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Applications De Recherche Scientifique
4-nitro-N-(nonan-5-ylideneamino)aniline has been studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. 4-nitro-N-(nonan-5-ylideneamino)aniline has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. It has also been found to inhibit the production of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent. Additionally, 4-nitro-N-(nonan-5-ylideneamino)aniline has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Mécanisme D'action
The mechanism of action of 4-nitro-N-(nonan-5-ylideneamino)aniline is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-nitro-N-(nonan-5-ylideneamino)aniline has also been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, 4-nitro-N-(nonan-5-ylideneamino)aniline has been shown to disrupt bacterial cell membranes, leading to bacterial death.
Effets Biochimiques Et Physiologiques
4-nitro-N-(nonan-5-ylideneamino)aniline has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and disrupt bacterial cell membranes. Additionally, 4-nitro-N-(nonan-5-ylideneamino)aniline has been shown to reduce oxidative stress and inflammation in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-nitro-N-(nonan-5-ylideneamino)aniline in lab experiments is its potential as a multi-functional compound with anti-inflammatory, anti-cancer, and anti-microbial properties. However, one limitation is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Orientations Futures
There are several future directions for the research of 4-nitro-N-(nonan-5-ylideneamino)aniline. One potential direction is the development of 4-nitro-N-(nonan-5-ylideneamino)aniline-based drugs for the treatment of cancer, inflammation, and bacterial infections. Another potential direction is the investigation of the mechanism of action of 4-nitro-N-(nonan-5-ylideneamino)aniline in more detail, which may lead to the discovery of new targets for drug development. Additionally, the synthesis of 4-nitro-N-(nonan-5-ylideneamino)aniline derivatives with improved solubility and efficacy may be explored.
Méthodes De Synthèse
The synthesis of 4-nitro-N-(nonan-5-ylideneamino)aniline involves the reaction of 4-nitroaniline with nonan-5-ylideneamine in the presence of a catalyst such as acetic acid. The reaction proceeds through a condensation reaction, resulting in the formation of 4-nitro-N-(nonan-5-ylideneamino)aniline as a yellow crystalline powder. The purity of the synthesized 4-nitro-N-(nonan-5-ylideneamino)aniline can be determined using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propriétés
Numéro CAS |
14090-63-2 |
|---|---|
Nom du produit |
4-nitro-N-(nonan-5-ylideneamino)aniline |
Formule moléculaire |
C15H23N3O2 |
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
4-nitro-N-(nonan-5-ylideneamino)aniline |
InChI |
InChI=1S/C15H23N3O2/c1-3-5-7-13(8-6-4-2)16-17-14-9-11-15(12-10-14)18(19)20/h9-12,17H,3-8H2,1-2H3 |
Clé InChI |
UVZBGMPDHARZQE-UHFFFAOYSA-N |
SMILES |
CCCCC(=NNC1=CC=C(C=C1)[N+](=O)[O-])CCCC |
SMILES canonique |
CCCCC(=NNC1=CC=C(C=C1)[N+](=O)[O-])CCCC |
Synonymes |
5-Nonanone 4-nitrophenyl hydrazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



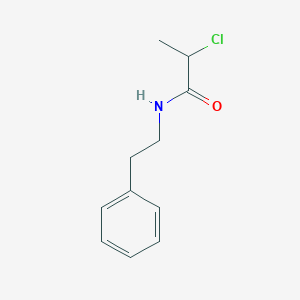
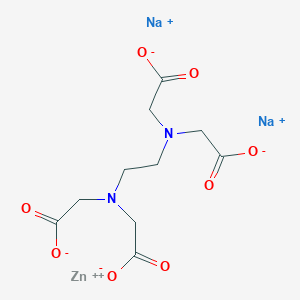
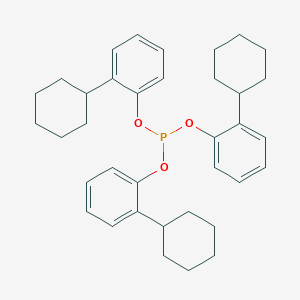
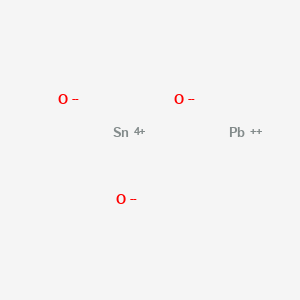
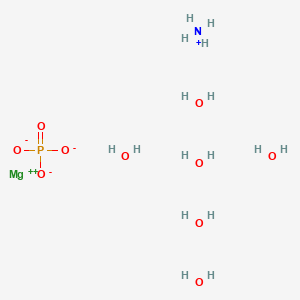
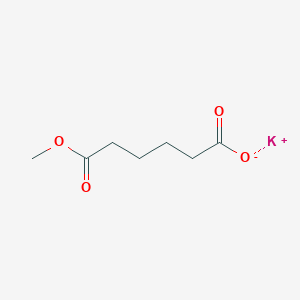
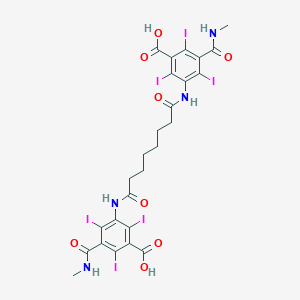
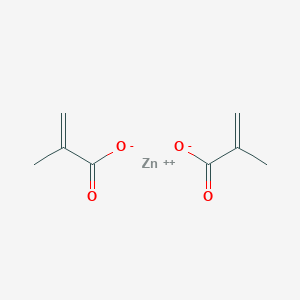
![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B76832.png)
